Cyclohexanoyl CoA;Cyclohexanecarboxyl-CoA
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Overview
Description
Cyclohexanoyl-Coenzyme A is a biochemical compound that plays a significant role in various metabolic pathways. It is an acyl-Coenzyme A derivative that contains a cyclohexane group. This compound is the activated form of cyclohexane carboxylic acid and is involved in the anaerobic degradation of cyclohexane carboxylic acid in certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanoyl-Coenzyme A is synthesized from cyclohexane carboxylic acid through a series of enzymatic reactions. The primary pathway involves the conversion of cyclohexane carboxylic acid to Cyclohexanoyl-Coenzyme A by a succinyl-Coenzyme A cyclohexane carboxylic acid Coenzyme A transferase . This reaction is followed by dehydrogenation by a specific dehydrogenase enzyme .
Industrial Production Methods: Industrial production of Cyclohexanoyl-Coenzyme A typically involves the use of recombinant bacteria that express the necessary enzymes for the conversion of cyclohexane carboxylic acid to Cyclohexanoyl-Coenzyme A. The process is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanoyl-Coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohex-1-ene-1-carboxyl-Coenzyme A.
Reduction: It can be reduced to form cyclohexane carboxylic acid.
Substitution: It can undergo substitution reactions where the cyclohexane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include dehydrogenase enzymes and oxygen.
Reduction: Common reagents include reducing agents such as hydrogen gas and palladium on carbon.
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products:
Oxidation: Cyclohex-1-ene-1-carboxyl-Coenzyme A.
Reduction: Cyclohexane carboxylic acid.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexanoyl-Coenzyme A has numerous applications in scientific research, including:
Mechanism of Action
Cyclohexanoyl-Coenzyme A exerts its effects through its role as an acyl carrier in metabolic pathways. It is involved in the transfer of acyl groups in various biochemical reactions. The molecular targets include enzymes such as succinyl-Coenzyme A cyclohexane carboxylic acid Coenzyme A transferase and dehydrogenase . The pathways involved include the anaerobic degradation of cyclohexane carboxylic acid and the synthesis of other acyl-Coenzyme A derivatives .
Comparison with Similar Compounds
Acetyl-Coenzyme A: Involved in the citric acid cycle and fatty acid metabolism.
Succinyl-Coenzyme A: Involved in the citric acid cycle and the synthesis of heme.
Malonyl-Coenzyme A: Involved in fatty acid synthesis.
Uniqueness: Cyclohexanoyl-Coenzyme A is unique due to its cyclohexane group, which is not commonly found in other acyl-Coenzyme A derivatives. This unique structure allows it to participate in specific metabolic pathways, such as the anaerobic degradation of cyclohexane carboxylic acid, which is not observed with other acyl-Coenzyme A derivatives .
Properties
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexanecarbothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,3-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKGVRHSLILFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N7O17P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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